Caspase-9 Inhibitor III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

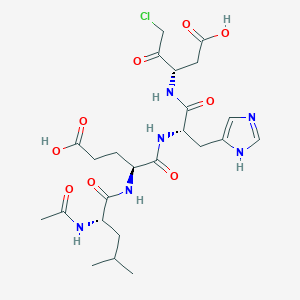

Acétyl-Leucyl-Glutamyl-Histidyl-Aspartyl-chlorométhylcétone (Ac-LEHD-cmk) est un inhibiteur synthétique à base de peptide qui cible spécifiquement la caspase-9, une enzyme impliquée dans la voie apoptotique. La caspase-9 joue un rôle crucial dans la voie intrinsèque de l'apoptose, faisant de l'Ac-LEHD-cmk un outil précieux dans la recherche sur l'apoptose et les applications thérapeutiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Ac-LEHD-cmk implique la méthode de synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes générales comprennent :

Chargement de la résine : Le premier acide aminé, généralement protégé par un groupe protecteur temporaire, est attaché à la résine.

Déprotection et couplage : Le groupe protecteur est éliminé et l'acide aminé suivant, également protégé, est couplé à la chaîne croissante à l'aide de réactifs de couplage comme la N,N’-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).

Répétition : Les étapes 2 et 3 sont répétées jusqu'à obtention de la séquence peptidique souhaitée.

Clivage et purification : Le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle d'Ac-LEHD-cmk suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Le produit final est soumis à des mesures de contrôle qualité rigoureuses, y compris la spectrométrie de masse et la HPLC, pour garantir la pureté et l'identité.

Analyse Des Réactions Chimiques

Types de réactions

L'Ac-LEHD-cmk subit principalement des réactions de substitution en raison de la présence du groupe chlorométhylcétone. Ce groupe peut réagir avec des nucléophiles, conduisant à la formation de liaisons covalentes avec les enzymes cibles.

Réactifs et conditions courants

Nucléophiles : Les nucléophiles courants comprennent les groupes thiol des résidus cystéine des protéines.

Conditions : Les réactions se produisent généralement dans des conditions physiologiques (pH 7,4, 37 °C).

Principaux produits

Le principal produit de la réaction entre l'Ac-LEHD-cmk et une enzyme cible est une enzyme modifiée de manière covalente, où le groupe chlorométhylcétone a formé une liaison stable avec un résidu nucléophile dans le site actif de l'enzyme.

Applications de la recherche scientifique

L'Ac-LEHD-cmk est largement utilisé dans la recherche scientifique en raison de sa spécificité pour la caspase-9. Certaines applications clés incluent :

Recherche sur l'apoptose : Utilisé pour étudier le rôle de la caspase-9 dans la voie intrinsèque de l'apoptose.

Recherche sur le cancer : Étudié pour son potentiel à inhiber l'apoptose dans les cellules cancéreuses, améliorant ainsi l'efficacité des thérapies contre le cancer.

Cardioprotection : Étudié pour ses effets protecteurs contre les lésions myocardiques induites par l'ischémie-reperfusion.

Neuroprotection : Exploré pour son potentiel à protéger les neurones de l'apoptose dans les maladies neurodégénératives.

Mécanisme d'action

L'Ac-LEHD-cmk exerce ses effets en inhibant de manière irréversible la caspase-9. Le groupe chlorométhylcétone réagit avec le résidu cystéine du site actif de la caspase-9, formant une liaison covalente et rendant l'enzyme inactive. Cette inhibition empêche l'activation des caspases effectrices en aval, bloquant ainsi la cascade apoptotique .

Applications De Recherche Scientifique

Ac-LEHD-cmk is widely used in scientific research due to its specificity for caspase-9. Some key applications include:

Apoptosis Research: Used to study the role of caspase-9 in the intrinsic pathway of apoptosis.

Cancer Research: Investigated for its potential to inhibit apoptosis in cancer cells, thereby enhancing the efficacy of cancer therapies.

Cardioprotection: Studied for its protective effects against ischemia-reperfusion-induced myocardial injury.

Neuroprotection: Explored for its potential to protect neurons from apoptosis in neurodegenerative diseases.

Mécanisme D'action

Ac-LEHD-cmk exerts its effects by irreversibly inhibiting caspase-9. The chloromethylketone group reacts with the active site cysteine residue of caspase-9, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the activation of downstream effector caspases, thereby blocking the apoptotic cascade .

Comparaison Avec Des Composés Similaires

Composés similaires

Z-VAD-fmk : Un inhibiteur de caspase à large spectre qui cible plusieurs caspases, y compris la caspase-9.

Boc-D-fmk : Un autre inhibiteur de caspase à large spectre avec des propriétés similaires à celles du Z-VAD-fmk.

Z-IETD-fmk : Un inhibiteur sélectif de la caspase-8.

Unicité

L'Ac-LEHD-cmk est unique en raison de sa haute spécificité pour la caspase-9, ce qui en fait un outil précieux pour étudier la voie intrinsèque de l'apoptose sans affecter les autres caspases. Cette spécificité permet des investigations plus précises sur le rôle de la caspase-9 dans divers processus biologiques et maladies .

Activité Biologique

Caspase-9 Inhibitor III, also known as Z-LEHD-fmk, is a selective inhibitor of caspase-9, which plays a crucial role in the intrinsic pathway of apoptosis. This compound has garnered attention for its potential therapeutic applications in various diseases characterized by dysregulated apoptosis, including neurodegenerative disorders, cancer, and acute liver injury.

Caspase-9 is activated in response to apoptotic signals and subsequently activates downstream effector caspases (caspase-3 and caspase-7), leading to cellular apoptosis. Inhibition of caspase-9 can alter apoptotic signaling pathways, potentially providing neuroprotective effects or enhancing the efficacy of certain cancer therapies.

This compound specifically binds to the active site of caspase-9, preventing its activation and thereby inhibiting the apoptotic cascade. This inhibition can lead to various biological outcomes depending on the cellular context:

- Neuroprotection : Studies have shown that intranasal delivery of Z-LEHD-fmk can reduce neurodegeneration in models of traumatic brain injury (TBI) by preventing caspase-9 activation and subsequent caspase-3-mediated cell death .

- Tumor Immunology : In cancer models, inhibition of caspase-9 has been linked to enhanced immune responses against tumors. For instance, blockade of caspase-9 signaling can provoke tumor innate sensing and enhance CD8+ T cell-mediated anti-tumor activity .

Case Studies

- Neurodegeneration : A study demonstrated that Z-LEHD-fmk administration significantly improved functional outcomes in rodent models of TBI by inhibiting caspase-9 activation and reducing downstream apoptotic signaling .

- Acute Liver Injury : Research indicated that inhibition of caspase-9 exacerbated liver damage in models of acute liver injury. The study found that Z-LEHD-fmk suppressed cytoprotective autophagy mechanisms, leading to increased cell death under stress conditions .

- Cancer Therapy : In a cancer study, the combination of Z-LEHD-fmk with Hsp90 inhibitors resulted in enhanced tumor regression and immune response, suggesting that targeting caspase-9 could be a viable strategy for improving cancer treatments .

Data Tables

Propriétés

Formule moléculaire |

C24H35ClN6O9 |

|---|---|

Poids moléculaire |

587.0 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)/t15-,16-,17-,18-/m0/s1 |

Clé InChI |

JSRLQUNMFYXVQD-XSLAGTTESA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |

Séquence |

LEHD |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.